REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[CH2:4][C:5]#N.S(=O)(=O)(O)[OH:13].[OH2:17]>>[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[CH2:4][C:5]([OH:13])=[O:17]
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Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CC#N)C=CC(=C1)C
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Name
|
|
Quantity
|
106 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
134 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for one hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
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TEMPERATURE
|
Details
|
The reaction was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 3 hours
|
Duration
|
3 h
|
Type
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ADDITION
|
Details
|
The mixture was poured
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
After washing with water the solid
|
Type
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DISSOLUTION
|
Details
|
was dissolved in 1.2M sodium hydroxide solution (500 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×250 ml)
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Type
|
ADDITION
|
Details
|
the aqueous phase was treated with decolourising carbon (2 g)
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Type
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TEMPERATURE
|
Details
|
at reflux for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered hot through hyflo supercel
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |